N-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
Description
N-(3,4-Dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CAS: 877651-22-4, C₁₈H₂₁NO₄S, MW: 347.43 g/mol) is a synthetic carboxamide derivative featuring a tetrahydropyran (oxane) core substituted with a thiophen-2-yl group and a 3,4-dimethoxyphenyl carboxamide moiety. Its molecular architecture is distinct due to the oxane ring’s conformational flexibility and the electron-donating methoxy groups, which may influence solubility, stability, and biological interactions .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-14-6-5-13(12-15(14)22-2)19-17(20)18(7-9-23-10-8-18)16-4-3-11-24-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZHUKDDYYOCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiophene-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane and dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide exhibit significant anticancer activity. For instance, derivatives have shown percent growth inhibitions (PGIs) against various cancer cell lines, suggesting potential as anticancer agents. The compound's structure may allow it to interact with biological targets involved in cancer progression .
Antimicrobial Activity
The compound has been explored as a scaffold for developing new antimicrobial agents targeting multidrug-resistant pathogens. Studies have reported its effectiveness against Gram-positive bacteria, including resistant strains of Staphylococcus aureus. The presence of the thiophene ring is thought to enhance its antimicrobial properties by improving solubility and bioavailability .
Anticancer Studies
A study investigated the anticancer effects of this compound in vitro against several cancer cell lines. The results indicated that the compound exhibited substantial growth inhibition rates, particularly against ovarian and brain cancer cell lines. This suggests that further development could lead to effective cancer therapies.
Antimicrobial Research
In another case study focusing on antimicrobial applications, researchers synthesized several derivatives based on the core structure of this compound. These derivatives were tested against various bacterial strains, revealing promising activity against antibiotic-resistant bacteria. The findings support the potential use of this compound as a lead structure for developing new antibiotics.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains a thiophene ring and dimethoxy-substituted phenyl group | Anticancer and antimicrobial |
| N-(2,5-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide | Similar oxane structure but different methoxy placement | Potentially different biological activities |
| N-(3,4-Dimethoxyphenethylamine) | Shares methoxy-substituted aromatic component | Distinct reactivity and biological effects |
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Structural Analogues in Thiophene Carboxamide Derivatives
describes several thiophene-3-carboxamide derivatives (Compounds 11–15) with varying substituents. For example:
- Compound 13: 5-Cyano-N-(4-methoxyphenyl)-4-[2-(3,4-dimethoxyphenyl)aminoacetamido]-2-phenylaminothiophene-3-carboxamide. Key Differences: Unlike the target compound, Compound 13 has a cyano group, a phenylamino substituent, and an extended acetamido linker. The presence of a thiophene ring instead of an oxane core reduces conformational rigidity. Physical Properties: Melting point (167–168°C) and yield (52%) are lower than the target compound’s inferred stability, possibly due to the oxane ring’s steric protection .
Oxathiolan vs. Oxane Derivatives
reports Compound 14b: (4-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone.
- Structural Contrast: The oxathiolan ring (5-membered, sulfur-containing) replaces the oxane core, introducing a thioxo group.
- Synthesis : Compound 14b was synthesized via reflux with carbon disulfide and KOH (yield unspecified), contrasting with microwave-assisted methods for thiophene carboxamides in .
Dimethoxyphenyl-Containing Neurotrophic Compounds
highlights trans- and cis-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene isolated from Z. montanum.
- Functional Comparison: Both compounds share the 3,4-dimethoxyphenyl group but incorporate a styryl-substituted cyclohexene core.
- Bioactivity : These derivatives demonstrated neurotrophic effects in PC12 cells and rat neurons, suggesting the dimethoxyphenyl moiety may enhance CNS-targeted activity .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : Microwave-assisted synthesis () offers higher yields for thiophene carboxamides than traditional reflux methods (), though the target compound’s synthesis route remains unspecified .
- Substituent Effects : The 3,4-dimethoxyphenyl group is recurrent in bioactive compounds (e.g., neurotrophic agents in ), implying its role in enhancing binding to biological targets via electron donation or hydrophobic interactions .
- Structural Stability : The oxane core likely improves metabolic stability over 5-membered rings (e.g., oxathiolan in ) due to reduced ring strain and better steric protection of the carboxamide group .
Biological Activity
N-(3,4-Dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure consists of a thiophene ring attached to an oxane carboxamide moiety, which is further substituted with a dimethoxyphenyl group. This unique combination of functional groups contributes to its biological activity.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have indicated that derivatives of benzamide can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 12.5 | Apoptosis induction |
| Compound B | Lung Cancer | 15.0 | Cell cycle arrest |
| This compound | Various | TBD | TBD |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Similar compounds have been tested against various bacterial strains, showing inhibition of growth at low concentrations. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Anti-inflammatory Effects
In vitro studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with specific receptors that mediate cellular responses to external stimuli.
- Gene Expression Regulation : It could influence the expression of genes associated with apoptosis and cell proliferation.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of benzamide derivatives, including this compound. The results indicated a promising IC50 value against breast cancer cells, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at concentrations as low as 10 μg/mL, indicating strong potential for therapeutic applications in infectious diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide, and how are intermediates characterized?
- Methodology : A typical synthesis involves a multi-step condensation reaction. For example, a thiophene-containing oxane precursor is reacted with 3,4-dimethoxyaniline under acidic catalysis (e.g., HCl in methanol) at elevated temperatures (~473 K). Reaction progress is monitored via TLC (hexane/chloroform). Post-reaction, purification is achieved through solvent extraction (e.g., ether) and crystallization (e.g., 95% ethanol).
- Characterization : Confirm structure using / NMR (aromatic protons at δ 6.8–7.5 ppm, oxane ring protons at δ 3.5–4.2 ppm), IR (amide C=O stretch ~1650 cm), and mass spectrometry (exact mass calculated: ~399.14 g/mol). X-ray crystallography (SHELX refinement) resolves stereochemistry and bond lengths (e.g., C–N bond: ~1.294 Å) .
Q. How is the crystal structure of this compound determined, and what conformational insights are revealed?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXS software for structure solution and refinement. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts.
- Key Findings : The oxane ring adopts a boat conformation, with dihedral angles between aromatic planes (e.g., 67.4° between benzene and thiophene rings). Bond length deviations (e.g., shortened C–S bond: 1.76 Å vs. typical 1.82 Å) suggest conjugation effects. Hydrogen bonding (e.g., N–H···O) stabilizes the lattice .
Advanced Research Questions
Q. What computational approaches are used to predict binding interactions of this compound with biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) against protein targets (e.g., Klebsiella pneumoniae PDB: 7BYE) using optimized 3D structures (DFT-geometry at B3LYP/6-31G* level). Binding affinity (ΔG) and interaction maps (hydrogen bonds, π-π stacking) are analyzed.
- Findings : Strong interactions with active-site residues (e.g., Lys123 via H-bonding, hydrophobic contacts with Phe256). Docking scores (e.g., −9.2 kcal/mol) correlate with in vitro activity .
Q. How does structural modification (e.g., trifluoromethyl substitution) enhance pharmacological activity?
- Case Study : Compared to its non-CF analog, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole shows 8-fold higher anti-cancer activity (IC: 2.63 μM vs. 19.72 μM in MCF-7 cells).
- Mechanism : The electron-withdrawing CF group increases electrophilicity, enhancing DNA intercalation or enzyme inhibition. Metabolic stability (via reduced CYP450 metabolism) is also improved .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Approach :
NMR vs. X-ray : Discrepancies in proton environments (e.g., dynamic effects in solution vs. solid-state rigidity) are addressed via variable-temperature NMR.
Tautomerism : Assess pH-dependent equilibria (e.g., keto-enol tautomers) using -NMR titration.
- Example : A 0.1 Å deviation in C–O bond lengths (X-ray vs. DFT) may arise from crystal packing forces .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
